Zuclomiphene is derived from clomiphene, which was first synthesized in 1956. Clomiphene itself is a mixture of two isomers: the cis isomer (zuclomiphene) and the trans isomer (enclomiphene). The European Medicines Agency recognizes clomiphene for treating ovulatory failure in women, while zuclomiphene's role has been more niche, often seen as an impurity in formulations of enclomiphene citrate .
The synthesis of zuclomiphene can be achieved through various methods, with one notable approach being the stereoselective nickel(II)-catalyzed addition of aryl Grignard reagents to alkynes. Specifically, 4-fluorophenylmagnesium bromide can be added to 1,2-diphenylacetylene to yield zuclomiphene. This method emphasizes the importance of controlling stereochemistry during synthesis to favor the production of the desired isomer .
Zuclomiphene has a complex molecular structure characterized by its triphenylethylene backbone. Its molecular formula is , and it exhibits a distinct geometric configuration due to the presence of double bonds within its structure.
X-ray crystallography techniques have been employed to elucidate its three-dimensional structure, confirming the stereochemical configuration critical for its biological activity .
Zuclomiphene participates in several chemical reactions typical for compounds with multiple functional groups. It can undergo:
The mechanism of action for zuclomiphene involves its interaction with estrogen receptors. As an estrogen receptor modulator, it can act as both an agonist and antagonist depending on the tissue type:
This dual action is crucial for its therapeutic applications in treating conditions related to hormonal imbalances .
Zuclomiphene exhibits several notable physical and chemical properties:
Thermal analysis techniques such as Thermo-Gravimetric Analysis-Differential Scanning Calorimetry have been utilized to assess thermal stability and polymorphic forms of zuclomiphene .
Zuclomiphene's primary applications are found within reproductive health:
Zuclomiphene and enclomiphene are geometric isomers (cis-trans isomers) differing exclusively in the spatial orientation around their central double bond. This structural divergence arises from the restricted rotation about the ethylene bond connecting two phenyl rings. Zuclomiphene adopts the (Z)-configuration (formerly cis-configuration), where the chlorine atom and the para-hydroxylated phenyl ring are positioned on the same side of the double bond. In contrast, enclomiphene exhibits the (E)-configuration (formerly trans-configuration), placing these substituents on opposite sides [1] [2].
This seemingly minor spatial distinction profoundly impacts molecular conformation, estrogen receptor binding affinity, and functional activity. The (Z)-configuration of zuclomiphene promotes a more folded molecular conformation compared to the extended structure of enclomiphene. Computational modeling and receptor binding studies indicate this folded conformation enhances zuclomiphene's complementarity with the ligand-binding domain of estrogen receptor alpha (ERα), facilitating stable binding and agonist-like conformational changes in the receptor complex [3] [5]. Enclomiphene, conversely, exhibits antagonistic binding characteristics due to its extended structure hindering critical receptor helix alignment necessary for full activation [1] [5].
Table 1: Structural and Physicochemical Properties of Clomiphene Isomers
Property | Zuclomiphene Citrate | Enclomiphene Citrate |
---|---|---|
Stereochemical Designation | (Z)-isomer (cis-clomiphene) | (E)-isomer (trans-clomiphene) |
Molecular Formula | C₂₆H₂₈ClNO • C₆H₈O₇ | C₂₆H₂₈ClNO • C₆H₈O₇ |
Molecular Weight | 598.09 g/mol | 598.09 g/mol |
CAS Registry Number | 15690-57-0 | 15690-56-9 |
Chemical Structure Key Feature | Folded conformation; Cl atom and phenolic ring syn | Extended conformation; Cl atom and phenolic ring anti |
Estrogen Receptor Alpha (ERα) Relative Binding Affinity | Higher | Lower |
Primary Estrogenic Activity | Agonist / Partial Agonist | Antagonist |
Clomiphene citrate, clinically administered as a racemic mixture, comprises a fixed ratio of approximately 38% zuclomiphene citrate and 62% enclomiphene citrate [1] [2]. This combination is not a true racemate (which implies enantiomers) but rather a mixture of diastereomers due to the geometric isomerism. The isomers exhibit markedly different pharmacokinetic profiles. Zuclomiphene demonstrates a significantly prolonged elimination half-life (estimated at 30 days) compared to enclomiphene (approximately 10-14 hours) [2] [3]. Consequently, zuclomiphene exhibits substantial accumulation across consecutive treatment cycles of clomiphene citrate, while enclomiphene is rapidly cleared [3].
This pharmacokinetic disparity critically shapes the clinical profile of clomiphene citrate. The persistent presence of zuclomiphene contributes sustained estrogenic activity long after the enclomiphene-induced gonadotropin surge subsides. Studies measuring serum isomers during chronic clomiphene citrate therapy confirm that zuclomiphene becomes the predominant circulating isomer during steady-state conditions, potentially modulating enclomiphene's antiestrogenic effects on the hypothalamic-pituitary axis over time [3] [5]. The interplay between the isomers' distinct half-lives and receptor activities underpins the complex pharmacodynamics of the racemic drug [2] [3].
Zuclomiphene's history is intrinsically linked to the development of clomiphene citrate. Synthesized in the late 1950s by scientists at William S. Merrell Company (later part of Richardson-Merrell Inc.), clomiphene citrate was initially investigated under the developmental codes MRI-41 and ICI-46474 [1] [6]. Early pharmacological studies recognized its ability to stimulate ovulation in animals, leading to its clinical introduction for anovulatory infertility in women in the 1960s under the brand name Clomid®. However, the differential activities of its constituent isomers, zuclomiphene and enclomiphene, were not fully appreciated initially.
Regulatory approval and development pathways for the individual isomers diverged significantly. While clomiphene citrate gained widespread global approval for female infertility, zuclomiphene itself has never received separate marketing authorization from major regulatory bodies like the US Food and Drug Administration (FDA) or the European Medicines Agency (EMA). This lack of approval stems primarily from preclinical and clinical observations suggesting potential drawbacks associated with unopposed zuclomiphene activity. In contrast, enclomiphene citrate progressed to Phase II/III clinical trials (branded as Androxal® by Repros Therapeutics) for the treatment of secondary hypogonadism in men, aiming to leverage its antiestrogenic properties without zuclomiphene's estrogenic influence [2] [6]. However, enclomiphene citrate also failed to secure FDA approval for this indication, partly due to concerns raised during clinical development about its effects on parameters like sperm morphology [2].
Table 2: Historical and Regulatory Milestones Related to Zuclomiphene
Year Range | Event | Significance for Zuclomiphene |
---|---|---|
Late 1950s | Synthesis of Clomiphene Citrate (MRI-41/ICI-46474) by Merrell researchers | Zuclomiphene identified as a component isomer within the mixture. |
1960s-1970s | Clomiphene Citrate (Clomid®/Serophene®) approved globally for treatment of anovulatory infertility. | Zuclomiphene recognized as having a longer half-life and distinct estrogenic properties. |
1980s-1990s | Preclinical studies comparing isomers (e.g., mouse embryo studies [4]) | Evidence suggesting potential adverse effects of high-dose zuclomiphene on embryos. |
2000s-2010s | Development of enclomiphene citrate (Androxal®) for male hypogonadism; Phase III trials conducted. | Highlighted the desire to isolate enclomiphene and avoid zuclomiphene in male therapy. |
2016 | Publication of chronic dosing study in male mice [6] | Provided direct evidence of zuclomiphene-specific negative effects on male reproductive tissues. |
Present | Clomiphene citrate remains approved; zuclomiphene alone has no approved indications. | Zuclomiphene remains confined to research interest as a component of clomiphene citrate. |
Preclinical research has increasingly focused on zuclomiphene-specific effects. A pivotal 2016 chronic dosing study in male mice provided direct evidence contrasting the isomers: zuclomiphene administration (40 mg/kg/day) induced deleterious effects on Leydig cells, epididymis, and seminal vesicles and altered serum testosterone, luteinizing hormone, and follicle-stimulating hormone levels negatively, while enclomiphene at the same dose increased testosterone without adverse histological findings [6]. These findings reinforced the argument for monoisomeric preparations in clinical development and cemented zuclomiphene's reputation as the isomer with potentially problematic estrogenic activity, particularly in male applications [6].
A central debate in the literature revolves around characterizing the precise nature of zuclomiphene's interaction with estrogen receptors (ERs). While zuclomiphene is consistently described as estrogenic relative to enclomiphene's antiestrogenic profile within the hypothalamic-pituitary axis [1] [4], its activity is context-dependent and not universally agonistic. In vitro binding assays consistently demonstrate zuclomiphene's higher affinity for ERα compared to enclomiphene [3] [5]. However, functional assays reveal a more complex picture. In pituitary cell cultures and certain in vivo models, zuclomiphene exhibits partial agonist/antagonist activity – it can act as an agonist in low-estrogen environments (mimicking estradiol effects) but may function as a competitive antagonist in high-estrogen environments [3] [8]. This dualistic behavior classifies it as a prototypical SERM, similar to tamoxifen.
The debate extends to its effects on gonadotropin secretion. While enclomiphene reliably increases gonadotropin-releasing hormone pulse frequency and amplitude, leading to elevated luteinizing hormone and follicle-stimulating hormone secretion by blocking hypothalamic ER negative feedback [2] [7], zuclomiphene's effects are paradoxical. Some studies report mild antigonadotropic effects attributed to its estrogenic activation of hypothalamic ERs, reinforcing negative feedback and potentially reducing luteinizing hormone/follicle-stimulating hormone output [1] [4]. This contrasts sharply with enclomiphene and forms a core academic discussion: Is zuclomiphene's primary endocrine effect estrogenic (suppressing gonadotropins) or does it retain some hypothalamic antagonism? Evidence points towards net estrogenic activity in vivo, particularly with chronic exposure and accumulation [3] [4] [6].
The functional consequences of zuclomiphene's receptor interactions in non-hypothalamic tissues generate significant academic discourse, particularly concerning therapeutic outcomes:
Impact on Male Hormone Axis: The role of zuclomiphene in male hormone modulation is contentious. While enclomiphene consistently increases serum testosterone in hypogonadal men by stimulating luteinizing hormone production [2] [7], zuclomiphene's estrogenic activity may counteract this. The 2016 mouse study provided compelling evidence: high-dose zuclomiphene (40 mg/kg/day) significantly reduced serum testosterone and caused histological damage to Leydig cells and accessory reproductive organs (epididymis, seminal vesicles). Enclomiphene at the same dose increased testosterone without adverse effects [6]. This suggests zuclomiphene could potentially undermine testosterone elevation in men treated with racemic clomiphene citrate, especially given its accumulation. This forms a key argument for developing enclomiphene-only formulations for male hypogonadism [6] [7].
Embryo and Gamete Effects: In vitro studies on animal models fuel debates about potential gamete/embryo toxicity. Mouse embryo studies demonstrated that both zuclomiphene and enclomiphene, at high concentrations (10⁻⁵ M), adversely affected fertilization rates, blastocyst formation, and increased degeneration rates in a dose-dependent manner, with no significant difference between the isomers observed [4]. These findings suggest that at supraphysiological concentrations relevant to ovarian exposure during ovulation induction, both isomers might exert direct toxic effects on embryos, independent of their estrogenic/antiestrogenic profiles [3] [4]. However, the clinical relevance of these high concentrations remains debated, as serum levels in women treated with standard clomiphene citrate doses are typically much lower (around 10⁻⁷ M) [3].
Neuroendocrine and Behavioral Effects: Emerging, albeit limited, clinical evidence links zuclomiphene to potential neuroendocrine or behavioral side effects observed with racemic clomiphene, such as mood swings. Case reports document severe psychiatric events (e.g., mania) in men taking clomiphene citrate for infertility/hypogonadism, temporally associated with treatment initiation and resolution upon discontinuation [8]. While direct proof of zuclomiphene causation is lacking, its long half-life, accumulation, and estrogenic activity within the central nervous system (potentially modulating neurotransmitter systems like serotonin and dopamine) are hypothesized as contributing factors [3] [8]. This contrasts with enclomiphene's profile, where such reports are notably absent, fueling debate about zuclomiphene's specific role in clomiphene-associated neuropsychiatric effects.
CAS No.: 62968-45-0
CAS No.: 79-76-5
CAS No.:
CAS No.: 67054-00-6
CAS No.: 210643-85-9
CAS No.: 591-81-1